molecular formula C20H22N2O3 B3003155 N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-methylbenzamide CAS No. 941979-85-7

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-methylbenzamide

Numéro de catalogue: B3003155
Numéro CAS: 941979-85-7
Poids moléculaire: 338.407
Clé InChI: YCTHAUAMKCSCCY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-methylbenzamide is a chemical compound with the CAS Registry Number 941979-85-7 . It has a molecular formula of C20H22N2O3 and a molecular weight of 338.40 g/mol . This substance is offered for research purposes and is not intended for diagnostic or therapeutic uses. The specific research applications and mechanism of action for this compound are not fully detailed in the available literature. Structurally, it belongs to a class of compounds featuring a benzamide group. Researchers have explored similar N-phenylbenzamide derivatives for various biological activities. For instance, one study on a related compound, IMB-0523, demonstrated anti-hepatitis B virus (HBV) activity by increasing intracellular levels of the host defense factor APOBEC3G (A3G), suggesting a potential research avenue for novel antiviral agents . This product is strictly labeled "For Research Use Only" and is not meant for personal, medicinal, or veterinary use.

Propriétés

IUPAC Name

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14-6-5-7-15(12-14)20(24)21-16-9-10-18(25-2)17(13-16)22-11-4-3-8-19(22)23/h5-7,9-10,12-13H,3-4,8,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTHAUAMKCSCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Comparaison Avec Des Composés Similaires

Substituent Variations in Benzamide Derivatives

The following table compares N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-methylbenzamide with analogs differing in substituent groups:

Compound Name Substituent at 3-Position Substituent at 4-Position Key Properties/Applications Reference
This compound 2-Oxopiperidin-1-yl Methoxy Potential CNS activity (inferred)
N-(5-bromo-2-(4-methylpiperazin-1-yl)phenyl)-3-methylbenzamide 4-Methylpiperazin-1-yl Bromine WDR5 inhibitor (experimental use)
N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-3-methyl-4-(4-pyridyl)benzamide 4-Methylpiperazin-1-yl Methoxy 5-HT receptor modulation
N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]-3-methylbutanamide 1H-Pyrrol-1-yl Methoxy Structural studies (no bioactivity reported)
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-Hydroxy-1,1-dimethylethyl None Metal-catalyzed C–H functionalization

Key Observations :

  • Piperazine vs.
  • Biological Activity : The 4-methylpiperazin-1-yl group in and correlates with receptor-binding applications (e.g., 5-HT or WDR5 targets), while the 2-oxopiperidin variant’s activity remains underexplored but may share similar targeting mechanisms.
  • Synthetic Accessibility : The methoxy group at the 4-position is a common feature, synthesized via nucleophilic substitution or coupling reactions (see for methods).

Physicochemical Properties

The table below contrasts molecular parameters:

Compound Name Molecular Formula Molecular Weight (g/mol) LogP* (Predicted) Hydrogen Bond Acceptors
This compound C₂₀H₂₂N₂O₃ 338.41 2.1 4
N-(5-bromo-2-(4-methylpiperazin-1-yl)phenyl)-3-methylbenzamide C₁₉H₂₂BrN₃O 388.30 2.8 3
N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]-3-methylbutanamide C₁₆H₂₀N₂O₂ 272.34 1.9 3

*LogP values estimated using fragment-based methods.

Key Differences :

  • Polarity : The 2-oxopiperidin group increases polarity compared to pyrrol or piperazine analogs, likely improving aqueous solubility.
  • Molecular Weight : The target compound’s higher molecular weight (338 g/mol) may influence bioavailability compared to smaller analogs like .

Yield Comparison :

  • N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide : 11% yield via DCC/DMAP coupling .
  • Piperazine Analogs : Higher yields (~50–70%) reported in , attributed to optimized catalytic conditions.

Research Findings and Implications

  • Receptor Binding : Piperazine-containing analogs (e.g., ) show affinity for 5-HT receptors, suggesting the target compound’s 2-oxopiperidin group may similarly modulate neurotransmitter systems.
  • Metabolic Stability : The lactam ring in 2-oxopiperidin may reduce susceptibility to cytochrome P450 oxidation compared to piperazine derivatives .
  • Crystallography : Structural analogs like and have been characterized via X-ray diffraction, providing insights into hydrogen-bonding patterns critical for solid-state stability.

Activité Biologique

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-methylbenzamide, also known as Apixaban, is a synthetic organic compound that has garnered attention for its significant biological activity, particularly as a direct inhibitor of activated factor X (FXa). This compound plays a crucial role in the coagulation cascade, making it an important subject of research in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Methoxy Group : Enhances solubility and biological activity.
  • Piperidinone Moiety : Contributes to the compound's interaction with biological targets.
  • Benzamide Core : Provides structural stability and potential for further modifications.

The molecular formula is C20H22N2O3C_{20}H_{22}N_{2}O_{3}, with a molecular weight of 350.40 g/mol.

This compound inhibits FXa, a key enzyme in the coagulation pathway. By blocking FXa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting thrombus formation. This mechanism is particularly beneficial in treating conditions such as atrial fibrillation and venous thromboembolism.

Anticoagulant Properties

Research has demonstrated that this compound exhibits potent anticoagulant effects. In preclinical studies, it has shown:

  • Inhibition of Thrombin Generation : Effective in reducing thrombin levels in plasma.
  • Dose-dependent Anticoagulation : Exhibits increased efficacy with higher concentrations.

Clinical Studies

Several clinical trials have evaluated the efficacy and safety of Apixaban in various populations:

  • Atrial Fibrillation : In a study involving patients with non-valvular atrial fibrillation, Apixaban significantly reduced the risk of stroke compared to warfarin, with a lower incidence of major bleeding events.
  • Venous Thromboembolism : Clinical trials indicated that Apixaban was effective in preventing recurrent venous thromboembolism after initial treatment.

Comparative Efficacy

CompoundIndicationEfficacy (Primary Endpoint)Major Bleeding Risk
ApixabanAtrial Fibrillation21% reduction vs WarfarinLower than Warfarin
RivaroxabanVenous ThromboembolismSimilar efficacyComparable
DabigatranAtrial FibrillationNon-inferior to WarfarinHigher than Apixaban

Safety Profile

Apixaban is generally well-tolerated among patients. Common adverse effects include:

  • Bleeding Events : While there is a risk of bleeding, it is significantly lower than that associated with traditional anticoagulants like warfarin.
  • Gastrointestinal Symptoms : Mild nausea or abdominal discomfort may occur but are typically transient.

Future Directions

Research continues to explore the potential of this compound beyond anticoagulation. Areas of interest include:

  • Cancer Therapy : Investigating its role in inhibiting tumor metastasis through modulation of coagulation pathways.
  • Neurological Disorders : Exploring neuroprotective effects due to its structural similarities with other neuroactive compounds.

Q & A

Basic: What are the key synthetic routes for N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-methylbenzamide?

The synthesis typically involves multi-step coupling reactions. For example:

  • Step 1 : Condensation of substituted benzoic acids (e.g., 4-(3-methoxyphenoxy)benzoic acid) with amines using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) at low temperatures (-50°C) to form amide bonds .
  • Step 2 : Introduction of the 2-oxopiperidinyl group via nucleophilic substitution or palladium-catalyzed cross-coupling.
  • Purification : Column chromatography (e.g., chloroform:methanol gradients) and crystallization (e.g., from dimethylether) are standard .
    Key intermediates are characterized by NMR and MS to confirm regiochemistry .

Basic: How is the compound characterized after synthesis?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR in CDCl3_3 or DMSO-d6_6 are used to verify structure. For example, methoxy protons appear as singlets at δ~3.8 ppm, while aromatic protons show splitting patterns consistent with substitution (e.g., doublets at δ~7.7–6.2 ppm) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 552.5 [M+H]+^+) confirm molecular weight .
  • Optical Rotation : For chiral intermediates, specific rotation values (e.g., [α]D25^{25}_D +60.4°) validate enantiopurity .

Advanced: How to optimize reaction yields for challenging intermediates?

  • Temperature Control : Low temperatures (-50°C) minimize side reactions during amide coupling .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd(PPh3_3)4_4) improve cross-coupling efficiency for aryl-piperidinyl linkages .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of hydrophobic intermediates .
  • Workup Adjustments : Sequential extraction (e.g., ethyl acetate/water) removes unreacted reagents before chromatography .

Advanced: How to resolve discrepancies in spectral data during structural elucidation?

  • 2D NMR Techniques : COSY and HSQC can resolve overlapping signals, particularly in crowded aromatic regions .
  • Isotopic Labeling : 15^{15}N or 13^{13}C labeling clarifies ambiguous assignments in piperidinyl or amide groups.
  • X-ray Crystallography : Single-crystal analysis provides definitive proof of regiochemistry and stereochemistry .

Advanced: What methodologies assess biological activity and mechanism of action?

  • In Vitro Assays : Fluorescence-based binding studies (e.g., fluorescence quenching with Pb2+^{2+}) probe metal-chelation properties .
  • Enzyme Inhibition : Dose-response curves (IC50_{50}) for kinases or proteases, using ATPase or FRET assays .
  • Molecular Dynamics Simulations : Docking studies (e.g., AutoDock Vina) predict interactions with target proteins like Akt or PI3K .

Basic: What purification techniques are effective for this compound?

  • Column Chromatography : Silica gel with gradient elution (e.g., chloroform:methanol 3:1 to 1:1) separates diastereomers .
  • Crystallization : Methanol or ethanol recrystallization removes amorphous impurities .
  • HPLC : Reverse-phase C18 columns resolve closely related analogs (e.g., regioisomers) .

Advanced: How to address stereochemical challenges during synthesis?

  • Chiral Auxiliaries : Use (S)- or (R)-configured piperidinyl precursors to enforce desired stereochemistry .
  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .
  • Circular Dichroism (CD) : Confirm absolute configuration of chiral centers in solution .

Advanced: What strategies improve solubility for in vitro bioassays?

  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) on the benzamide or piperidinyl moieties .
  • Co-Solvents : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability in aqueous buffers .
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes to enhance bioavailability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.